molecular formula C18H21NOS B13999993 N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide CAS No. 64872-85-1

N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide

Cat. No.: B13999993
CAS No.: 64872-85-1
M. Wt: 299.4 g/mol
InChI Key: STZWZYQKWDYTEP-UHFFFAOYSA-N
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Description

Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- is a chemical compound with the molecular formula C18H21NOS It is known for its unique structure, which includes a phenylthio group attached to a butyl chain, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- typically involves the reaction of 2-(phenylthio)butylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key steps include the precise control of reaction parameters and the use of purification techniques such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylthio group or to modify the acetamide group.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified acetamide derivatives.

    Substitution: Compounds with different functional groups replacing the phenylthio group.

Scientific Research Applications

Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, influencing their function. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Acetamide,2-(phenylthio)-: A related compound with a similar structure but different functional groups.

    N-[1-(2,5-dimethylphenyl)ethyl]-2-(phenylthio)acetamide: Another compound with a phenylthio group and acetamide group, but with different substituents.

Uniqueness

Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- is unique due to its specific combination of functional groups and the length of the butyl chain

Properties

CAS No.

64872-85-1

Molecular Formula

C18H21NOS

Molecular Weight

299.4 g/mol

IUPAC Name

N-[2-(1-phenylsulfanylbutyl)phenyl]acetamide

InChI

InChI=1S/C18H21NOS/c1-3-9-18(21-15-10-5-4-6-11-15)16-12-7-8-13-17(16)19-14(2)20/h4-8,10-13,18H,3,9H2,1-2H3,(H,19,20)

InChI Key

STZWZYQKWDYTEP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1NC(=O)C)SC2=CC=CC=C2

Origin of Product

United States

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